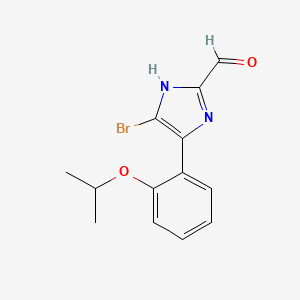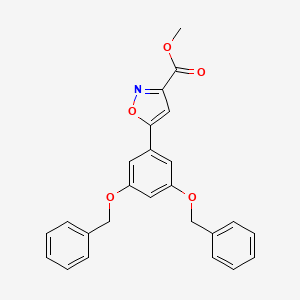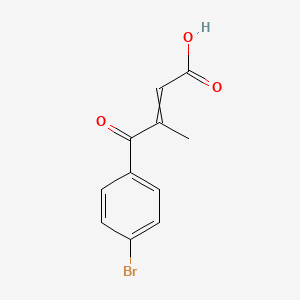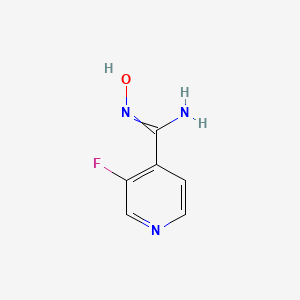
Tert-butyl 3-ethoxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-ethoxyacrylate: is an organic compound characterized by its molecular structure, which includes a tert-butyl group attached to an ethoxyacrylate moiety. This compound is known for its unique reactivity and versatility in various chemical applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method involves the esterification of 3-ethoxyacrylic acid with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid.
Alcoholysis of Ethyl 3-ethoxyacrylate: Another approach is the alcoholysis of ethyl 3-ethoxyacrylate using tert-butanol under reflux conditions.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often synthesized using a batch process, where reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Process: Some industrial setups may employ a continuous process, where reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry: Tert-butyl 3-ethoxyacrylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is utilized in the development of pharmaceuticals and drug delivery systems. Industry: It finds applications in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which tert-butyl 3-ethoxyacrylate exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 3-ethoxyacrylate: Similar structure but with an ethyl group instead of tert-butyl.
Methyl 3-ethoxyacrylate: Similar structure but with a methyl group instead of tert-butyl.
Uniqueness: Tert-butyl 3-ethoxyacrylate is unique due to the steric hindrance provided by the tert-butyl group, which influences its reactivity and stability compared to its ethyl and methyl counterparts.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
tert-butyl 3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-11-7-6-8(10)12-9(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
OXCHREMODPFGJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
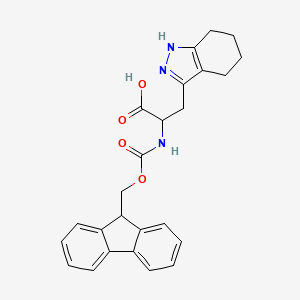
![5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)
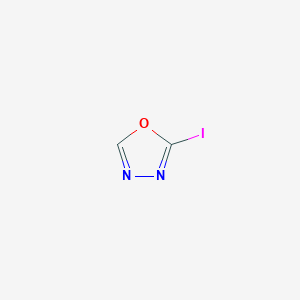
![N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide](/img/structure/B15336440.png)
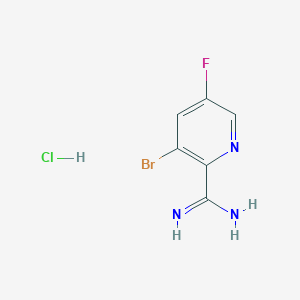
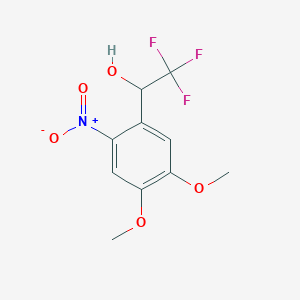
![4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B15336469.png)
![Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15336472.png)
